molecular formula C22H23F3N4O4 B12275212 3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate

3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12275212
M. Wt: 464.4 g/mol
InChI Key: IDRXCJSOTPFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their wide range of biological activities and are extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multistep synthetic route. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and triazole derivatives, which have significant biological activities .

Scientific Research Applications

3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure . The compound also exhibits anti-inflammatory effects by inhibiting the action of cyclooxygenase enzymes .

Properties

Molecular Formula

C22H23F3N4O4

Molecular Weight

464.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H23F3N4O4/c1-5-32-20(30)17-12(3)26-13(4)18(21(31)33-6-2)19(17)16-11-29(28-27-16)15-9-7-14(8-10-15)22(23,24)25/h7-11,19,26H,5-6H2,1-4H3

InChI Key

IDRXCJSOTPFZBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.